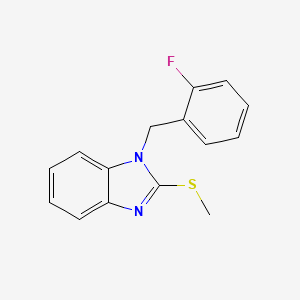

![molecular formula C11H12ClFN2 B5587916 7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane" is a compound that belongs to the class of diazabicycloheptanes, known for their significance in medicinal chemistry and material science. These compounds exhibit unique properties due to their bicyclic structure and the presence of halogen atoms, which contribute to their reactivity and potential applications in various fields.

Synthesis Analysis

The synthesis of diazabicycloheptane derivatives, including compounds similar to "7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane," often involves condensation reactions between diamines and carbonyl compounds in the presence of bases. A study demonstrated a new method for synthesizing 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes, highlighting the importance of stereoelectronic interactions in stabilizing the resulting bicyclic systems (Kuznetsov et al., 2003).

Molecular Structure Analysis

The molecular structure of diazabicycloheptanes is characterized by their bicyclic framework, which can adopt different conformations such as boat, chair, and half-chair, depending on the specific substituents and interactions within the molecule. Quantum-chemical calculations and X-ray diffraction studies have shown that the conformational preferences of these compounds are influenced by stereoelectronic effects, leading to a diverse range of structural possibilities (Kuznetsov et al., 2003).

Applications De Recherche Scientifique

Antibacterial Activity in Veterinary Medicine

A study on the synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, highlights its potential as a new quinolone antibacterial agent for veterinary medicine. This research explores various diazabicycloalkyl side chains at the 7-position, evaluating their antibacterial activity against key veterinary pathogenic bacteria. Danofloxacin was identified for its optimal antibacterial, physiochemical, and pharmacodynamic properties, underscoring its development as a therapeutic antibacterial agent for veterinary use (McGuirk et al., 1992).

Synthesis of Fluorinated Bicyclic Amino Esters

Another study focuses on the ruthenium-catalysed synthesis of fluorinated bicyclic amino esters through tandem carbene addition/cyclopropanation of enynes. This method proves to be a selective and general synthetic tool for forming constrained proline or homoproline derivatives, showcasing the versatility of such compounds in synthetic chemistry. The research demonstrates the creation of 3-azabicyclo[3.1.0]hexane-2-carboxylates and 4-azabicyclo-[4.1.0]heptane-3-carboxylates, emphasizing their potential in synthesizing novel amino acid derivatives (Eckert et al., 2011).

Neuronal Acetylcholine Receptor Ligands

Research on novel N-aryl nicotinamide derivatives reveals the potential of 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal nicotinic receptors (nAChRs). This study designed a small library of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes, evaluating their affinity on nAChRs. One compound exhibited significant α4β2Ki value and a high α7/α4β2 selectivity, indicating its potential as a selective partial agonist for the α4β2 nAChR subtype. This research contributes to the understanding of diazabicycloheptanes as ligands for nAChRs, offering insights into their therapeutic potential (Murineddu et al., 2019).

Propriétés

IUPAC Name |

7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2/c12-8-4-3-5-9(13)10(8)11-14-6-1-2-7-15(11)14/h3-5,11H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRWHEYFRNMAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(N2C1)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

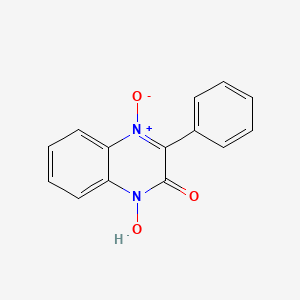

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

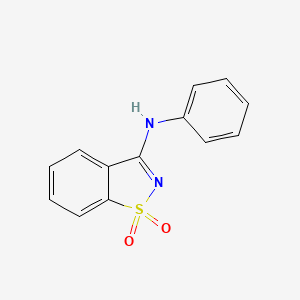

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)